1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione
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Overview
Description
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione is a chemical compound that belongs to the anthracene family. Anthracene derivatives are known for their applications in various fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators . This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy substituents on the anthracene core.
Preparation Methods
The synthesis of 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: Introduction of nitro groups to the anthracene core.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Introduction of chloro substituents.
Etherification: Formation of the phenoxy linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Condensation: Can form Schiff bases with aldehydes or ketones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols .
Scientific Research Applications
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties
Mechanism of Action
The mechanism of action of 1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This mechanism is particularly relevant in its potential anticancer applications .
Comparison with Similar Compounds
1,4-Diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione can be compared with other anthracene derivatives such as:
2,6-Diaminoanthraquinone: Similar in structure but lacks the phenoxy group.
1,4-Diamino-2-chloroanthracene-9,10-dione: Similar but with different substitution patterns.
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield but lacks amino and chloro substituents.
The uniqueness of this compound lies in its combination of amino, chloro, and phenoxy groups, which confer specific chemical and physical properties .
Properties
CAS No. |
88605-19-0 |
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Molecular Formula |
C20H12Cl2N2O3 |
Molecular Weight |
399.2 g/mol |
IUPAC Name |
1,4-diamino-6-chloro-2-(3-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-9-2-1-3-11(6-9)27-15-8-14(23)16-17(18(15)24)19(25)12-5-4-10(22)7-13(12)20(16)26/h1-8H,23-24H2 |
InChI Key |
BJEVNADSNDRUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N |
Origin of Product |
United States |
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